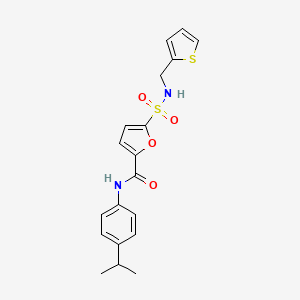

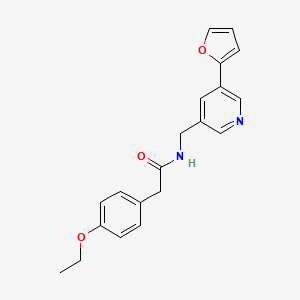

N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide involves multi-step reactions, including the Gewald reaction and condensation processes. For example, the synthesis of related furan and thiophene derivatives starts with the preparation of furfuryl cyanoacetamide, followed by reactions involving p-chloroacetophenone, sulphur, and diethylamine (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). The synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues through Suzuki-Miyaura Cross-Coupling is another relevant process, showcasing the versatility in synthesizing furan-2-carboxamide derivatives (Siddiqa et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 2,5-bis(4-guanylphenyl)furan, reveals interactions and binding affinities within molecular complexes, highlighting the importance of minor groove binding for enhanced DNA-binding affinity (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995). Such analyses contribute to understanding the structural features that influence the chemical and biological activity of furan derivatives.

Chemical Reactions and Properties

The chemical reactions and properties of furan-2-carboxamide derivatives, including electrophilic substitution reactions and their potential as corrosion inhibitors, illustrate the compound's reactivity and application potential. For instance, the use of furan-2-carboxamide derivatives as corrosion inhibitors highlights their chemical stability and protective capabilities in industrial applications (Sappani & Karthikeyan, 2014).

Physical Properties Analysis

The physical properties of furan-2-carboxamide derivatives, such as their melting points, solubility, and crystalline structure, are crucial for determining their suitability in various applications. The crystallographic studies provide insights into the compound's stability and interaction potential, essential for designing materials and drugs with specific characteristics (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Chemical Properties Analysis

The chemical properties, including the reactivity of furan-2-carboxamide derivatives with various reagents and under different conditions, reveal the versatility and potential applications of these compounds. Electrophilic substitution reactions, for example, demonstrate the compound's reactivity and the potential to modify its structure for specific uses (Aleksandrov & El’chaninov, 2017).

科学的研究の応用

Synthesis and Characterization

- The compound has been synthesized using the Gewald reaction, a versatile method for creating thiophene derivatives. This synthesis involved the preparation of furfuryl cyanoacetamide and its subsequent reaction with various substances to yield a range of Schiff bases with different substituents. These compounds were characterized using IR, 1H NMR, and mass spectral data (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Antimicrobial Activity

- Research into similar compounds has demonstrated antimicrobial activity. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues and their in vitro antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, and S. aureus were explored. Docking studies and molecular dynamics simulations validated these compounds' effectiveness, particularly against NDM-positive bacteria A. baumannii (Siddiqa et al., 2022).

Catalytic Applications

- Compounds like N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide have been used in catalytic processes. For instance, they have been tested as inhibitors for mild steel corrosion in acidic environments. Studies have shown that these compounds effectively inhibit corrosion, with their efficiency increasing with concentration. Their inhibition action was confirmed to be of a mixed type, and their interaction with metal surfaces was explored through Langmuir adsorption isotherm studies (Sappani & Karthikeyan, 2014).

Potential in Dye-Sensitized Solar Cells

- Phenothiazine derivatives with various linkers, including furan, have been synthesized and used in dye-sensitized solar cells. These studies aim to understand how different conjugated linkers affect device performance. One such derivative, featuring a furan linker, demonstrated a notable improvement in solar energy-to-electricity conversion efficiency, suggesting potential applications in renewable energy technologies (Kim et al., 2011).

特性

IUPAC Name |

N-(4-propan-2-ylphenyl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-13(2)14-5-7-15(8-6-14)21-19(22)17-9-10-18(25-17)27(23,24)20-12-16-4-3-11-26-16/h3-11,13,20H,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZLKRCCKXSXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B2498352.png)

![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498357.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2498361.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2498364.png)

![1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B2498368.png)

![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)

![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)